molecular formula C13H11NO2 B3222714 5-Methoxy-2-(pyridin-4-yl)benzaldehyde CAS No. 1214364-81-4

5-Methoxy-2-(pyridin-4-yl)benzaldehyde

Cat. No. B3222714
CAS RN: 1214364-81-4
M. Wt: 213.23 g/mol
InChI Key: UKMJHLLIPUEAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-(pyridin-4-yl)benzaldehyde consists of a benzaldehyde core with a methoxy group at the 5-position and a pyridin-4-yl group at the 2-position .


Physical And Chemical Properties Analysis

5-Methoxy-2-(pyridin-4-yl)benzaldehyde has a molecular weight of 213.24 and is typically stored at temperatures between 2-8°C . Its InChI code is 1S/C13H11NO2/c1-16-12-2-3-13 (11 (8-12)9-15)10-4-6-14-7-5-10/h2-9H,1H3 .

Scientific Research Applications

Photophysical Properties and ICT Effects

5-Methoxy-2-(pyridin-4-yl)benzaldehyde has been studied for its potential in creating carbazole-based D-π-A molecules, demonstrating its utility in understanding intramolecular charge transfer (ICT) properties. The compound, along with related structures, has been used to explore the thermal, electrochemical, optical, and ICT characteristics of these molecules. This research has implications for the development of materials with specific photophysical properties, beneficial for applications in optoelectronics and fluorescence-based sensors (Altinolcek et al., 2021).

Synthesis of Complex Organic Compounds

The synthesis and pharmacological evaluation of new pyridine analogs have incorporated 5-Methoxy-2-(pyridin-4-yl)benzaldehyde. This compound has been used as a precursor in the synthesis of a series of chalcones and pyrimidines, which were then assessed for their inhibitory activity against different gram-positive and gram-negative bacteria, showcasing its role in the development of new therapeutic agents (Patel & Patel, 2012).

Catalysis and Chemical Synthesis

Research into Pd(II) complexes with ONN pincer ligands utilized 5-Methoxy-2-(pyridin-4-yl)benzaldehyde for tailored synthesis and characterization. These studies have not only explored the synthesis of these complexes but have also evaluated their catalytic activity, particularly toward the Suzuki-Miyaura reaction, which is crucial for creating cross-coupled products used in pharmaceuticals and materials science (Shukla et al., 2021).

Metal-Organic Frameworks (MOFs) and Sensing Applications

In the development of novel metal-organic frameworks (MOFs), 5-Methoxy-2-(pyridin-4-yl)benzaldehyde has been used to synthesize frameworks that show high stability and the capability for selective sensing of nitroaromatic compounds. This application is significant in environmental monitoring and security, where sensitive and selective detection of explosives is needed (Liu et al., 2018).

Pharmaceutical Research

The compound has been referenced in the development of 5-lipoxygenase-activating protein inhibitors, where its derivatives were evaluated for their efficacy in inhibiting leukotriene synthesis. This research has direct implications for treating inflammatory diseases and asthma, demonstrating the compound's relevance in medicinal chemistry and drug design (Hutchinson et al., 2009).

Safety and Hazards

5-Methoxy-2-(pyridin-4-yl)benzaldehyde is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

5-methoxy-2-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-2-3-13(11(8-12)9-15)10-4-6-14-7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMJHLLIPUEAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(pyridin-4-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-(pyridin-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-(pyridin-4-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2-(pyridin-4-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2-(pyridin-4-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methoxy-2-(pyridin-4-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2-(pyridin-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.